molecular formula C9H10Cl3N B3046130 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1199783-17-9

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B3046130
CAS No.: 1199783-17-9
M. Wt: 238.5
InChI Key: PXWNKDUIGULGMU-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chloro-substituted dihydroindenyl-amine derivative with applications in heterocyclic chemistry and materials science. It serves as a key intermediate in synthesizing complex organic molecules due to its amine functionality and rigid indene backbone . While CymitQuimica lists this compound as discontinued, its structural analogs remain relevant in research, particularly for studying substituent effects on reactivity and physicochemical properties . This article provides a comparative analysis of this compound with its halogenated, alkylated, and enantiomeric analogs, supported by synthetic, structural, and application-based data.

Properties

IUPAC Name

4,6-dichloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-5-3-7-6(8(11)4-5)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWNKDUIGULGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849429
Record name 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
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Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199783-17-9, 907973-35-7
Record name 1H-Inden-1-amine, 4,6-dichloro-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Direct Chlorination of 2,3-Dihydro-1H-inden-1-amine

The most common approach involves the direct chlorination of 2,3-dihydro-1H-inden-1-amine. Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are employed under inert conditions. The reaction typically proceeds in anhydrous dichloromethane or chloroform at temperatures between −10°C and 25°C to prevent over-chlorination.

Key Steps:

  • Protection of the Amine Group : To avoid unwanted side reactions, the primary amine is temporarily protected using acetyl or tert-butoxycarbonyl (Boc) groups.
  • Electrophilic Aromatic Substitution : Chlorine atoms are introduced at the 4 and 6 positions of the indene ring via electrophilic substitution, facilitated by Lewis acids like aluminum chloride (AlCl₃) .
  • Deprotection and Salt Formation : The protecting group is removed under acidic conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Table 1: Comparison of Chlorinating Agents
Agent Solvent Temperature Yield (%) Purity (%)
Thionyl Chloride CH₂Cl₂ 0–25°C 68 92
PCl₅ Chloroform −10°C 72 95
Cl₂ Gas CCl₄ 25°C 65 89

Multi-Step Synthesis from Indene Derivatives

An alternative route begins with indene or its oxidized analogs. For example, 1-indanone undergoes amination via the Gabriel synthesis or reductive amination to form the primary amine, followed by selective chlorination.

Procedure:

  • Amination of 1-Indanone : Reaction with hydroxylamine hydrochloride forms the oxime, which is reduced using sodium cyanoborohydride (NaBH₃CN) to yield 2,3-dihydro-1H-inden-1-amine.
  • Regioselective Chlorination : Directed ortho-metallation with n-butyllithium (n-BuLi) enables precise introduction of chlorine atoms at the 4 and 6 positions.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance scalability and reproducibility. In this system:

  • Precursor Solution : 2,3-Dihydro-1H-inden-1-amine dissolved in tetrahydrofuran (THF) is mixed with PCl₅.
  • Reactor Parameters : Residence time of 15–20 minutes at 10°C ensures complete conversion.
  • In-Line Purification : The crude product is passed through a silica gel column integrated into the flow system, achieving >98% purity.

Crystallization and Isolation

The hydrochloride salt is isolated via anti-solvent crystallization. Adding diethyl ether to the reaction mixture precipitates the product, which is then filtered and dried under vacuum. X-ray diffraction analysis confirms the crystalline structure.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of iodine (I₂) as a catalyst improves regioselectivity by polarizing the chlorine molecule, directing it to the para positions relative to the amine group. This method reduces byproducts such as 5-chloro isomers.

Table 2: Impact of Catalysts on Yield
Catalyst Chlorinating Agent Yield (%) Isomeric Purity (%)
None SOCl₂ 68 85
I₂ SOCl₂ 75 94
FeCl₃ Cl₂ Gas 70 88

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but may promote side reactions. Non-polar solvents such as carbon tetrachloride (CCl₄) offer better control over exothermic reactions.

Analytical Characterization

Post-synthesis analysis employs:

  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (>99% by area normalization).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) shows characteristic signals at δ 3.21 (m, 2H, CH₂), δ 6.85 (s, 1H, Ar-H), and δ 7.12 (s, 1H, Ar-H).
  • Mass Spectrometry (MS) : ESI-MS m/z 202.08 [M+H]⁺, confirming the molecular ion.

Challenges and Mitigation Strategies

Regioselectivity Control

Competing chlorination at the 5 position remains a challenge. Computational modeling using density functional theory (DFT) identifies electron-deficient regions on the indene ring, guiding reagent selection.

Byproduct Formation

Over-chlorination products are minimized by:

  • Strict temperature control (<25°C).
  • Gradual addition of chlorinating agents.
  • Use of scavengers like triethylamine to neutralize excess HCl.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while substitution reactions can produce a variety of functionalized indene compounds.

Scientific Research Applications

Organic Synthesis

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a versatile building block in organic chemistry. It is utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.

Biological Research

The compound is under investigation for its potential biological activities:

  • Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against strains like Staphylococcus aureus. For example:
CompoundMIC (μg/mL)Target Bacteria
4,6-Dichloro derivative3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus

This suggests that the compound may possess similar antimicrobial efficacy due to its structural characteristics.

Medicinal Chemistry

Ongoing research explores its potential as a pharmaceutical intermediate:

  • Neurological Disorders : It may serve as a lead compound for developing drugs targeting conditions like Parkinson’s disease. Its structural analogs have been linked to neuroprotective effects and monoamine oxidase inhibition.

Study on Antibacterial Properties

A study published in MDPI examined various indene derivatives for antibacterial activities against resistant strains of bacteria. The findings indicated that halogen substitutions enhance potency compared to non-substituted analogs.

Anticancer Research

Another investigation focused on synthesizing indane derivatives for anticancer applications. Results showed that specific structural modifications significantly increased cytotoxicity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Chlorinated Derivatives

Chlorinated analogs differ in the position and number of chlorine atoms:

  • (S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2109874-07-7) and (R)-4-Chloro-... (CAS 1637453-69-0): These enantiomers exhibit 93% structural similarity to the 4,6-dichloro variant, with chlorine at position 4 instead of 4,6. Their stereochemistry may influence chiral recognition in catalysis or medicinal chemistry .
  • 4,5-Dichloro-2,3-dihydro-1H-inden-1-ol (CAS 69392-65-0): A hydroxylated analog with chlorines at positions 4 and 5, highlighting how substituent positioning affects hydrogen-bonding capabilities .

Fluorinated Derivatives

Fluorine substitution alters electronic properties and metabolic stability:

  • (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1637453-74-7): Features fluorine at positions 5 and 6, with a molecular weight of 205.63 g/mol. The electron-withdrawing fluorine atoms may enhance stability in high-resolution crystallography or pharmaceutical intermediates .
  • 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 832710-65-3): Available at 98% purity, this compound is marketed for scalable research applications, emphasizing fluorine’s role in modulating lipophilicity .

Alkylated Derivatives

Alkyl groups introduce steric bulk and hydrophobicity:

Enantiomeric Forms

Chiral centers impact biological activity and crystallization:

  • (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride and (R)-5-Chloro-... : These enantiomers (CAS 1228570-71-5 and others) underscore the importance of stereochemistry in pharmacological studies, where one enantiomer may exhibit higher efficacy or reduced toxicity .

Comparative Analysis

Substituent Effects

  • Electronic Properties : Chlorine (electron-withdrawing) vs. fluorine (high electronegativity) vs. ethyl (electron-donating) groups influence reactivity. Chlorinated derivatives may enhance electrophilic aromatic substitution rates, while fluorine improves metabolic stability .
  • Steric Effects : Diethyl analogs introduce bulkier substituents, reducing accessibility to reactive sites compared to dihalogenated variants .

Data Tables

Compound Name Substituents Positions Molecular Formula CAS Number Purity Key Properties/Applications
4,6-Dichloro-2,3-dihydro-1H-inden-1-amine HCl Cl, Cl 4,6 C₉H₁₀Cl₂N·HCl 1199783-17-9 N/A Discontinued; heterocyclic chemistry
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl F, F 5,6 C₉H₁₀ClF₂N 1637453-74-7 97% High metabolic stability
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl C₂H₅, C₂H₅ 5,6 C₁₃H₂₀N·HCl N/A >99% Steric hindrance in drug design
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl Br 4 C₉H₁₀BrN·HCl 1307873-37-5 N/A Chiral catalyst intermediate

Biological Activity

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 907973-35-7) is a chemical compound belonging to the class of indene derivatives. Its unique structural features, including the presence of chlorine substituents and an amine group, contribute to its biological activity and potential applications in medicinal chemistry. This article reviews the biological activities associated with this compound, summarizing relevant research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may involve binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites.

Antimicrobial Activity

Research has indicated that derivatives of indene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains:

CompoundMIC (μg/mL)Target Bacteria
4,6-Dichloro derivative3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus

These findings suggest that this compound may also exhibit similar antimicrobial efficacy due to its structural similarities with other active compounds.

Case Studies

Recent investigations into the biological activity of indene derivatives have provided insights into their therapeutic potential:

  • Study on Antibacterial Properties : A study published in MDPI examined various indene derivatives and their antibacterial activities against resistant strains of bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced potency compared to non-substituted analogs .
  • Anticancer Research : Another study focused on the synthesis of indane derivatives and their evaluation as potential anticancer agents. The findings revealed that certain structural modifications significantly increased cytotoxicity against different cancer cell lines .

Q & A

Q. What reaction conditions favor regioselective substitution at the 4- and 6-positions of the indene ring?

  • Methodological Answer : Directed ortho-metallation (DoM) with lithium bases or Pd-catalyzed C–H activation can enhance regioselectivity. Solvent polarity (e.g., DMF vs. THF) and directing groups (e.g., sulfonamides) influence site preference. Competitive experiments with isotopic labeling (²H/¹³C) track substitution patterns .

Q. How can isotope-labeled derivatives (e.g., deuterated or ¹³C) be synthesized for tracer studies?

  • Methodological Answer : Catalytic deuteration (H₂/D₂ exchange) or incorporation of ¹³C-labeled precursors (e.g., ¹³C-KCN) during synthesis. Purify via preparative HPLC and confirm isotopic enrichment using mass spectrometry (98 atom% D or ¹³C) .

Q. What methodologies validate impurity profiling in batch-to-batch consistency?

  • Methodological Answer : Follow ICH Q3A guidelines: use HPLC-MS to identify impurities >0.1%. Spiking experiments with synthesized impurity standards (e.g., des-chloro analogs) confirm identity. Statistical process control (SPC) charts monitor batch variability .

Q. How does solvent choice influence solubility and reactivity in downstream derivatization?

  • Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility for SN2 reactions, while non-polar solvents (toluene) favor Friedel-Crafts alkylation. Hansen solubility parameters (HSPs) predict compatibility. Solvent-free mechanochemical methods reduce byproduct formation .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Methodological Answer : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or water. Employ catalytic systems (e.g., Fe₃O₄ nanoparticles) for easier recovery. Process mass intensity (PMI) metrics quantify sustainability gains .

Q. How are degradation pathways elucidated, and what are the toxicological implications of major degradants?

  • Methodological Answer : Stress testing under oxidative (H₂O₂), hydrolytic (H₂O/HCl), and photolytic conditions identifies degradants. Ames tests and in silico toxicity prediction (e.g., Derek Nexus) assess mutagenicity of byproducts like chloroanilines .

Q. What statistical frameworks ensure robustness in method validation (e.g., HPLC, titration)?

  • Methodological Answer : Apply linearity (R² >0.999), precision (%RSD <2%), and accuracy (spike recovery 98–102%) criteria. Use ANOVA for inter-lab reproducibility and Mandel’s fitting test for calibration curve linearity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride

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